(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol

Chiral Polyacetylene Stereochemistry Natural Product

Researchers requiring enantiopure polyacetylene scaffolds for SAR-driven anti-inflammatory or anticancer discovery face inconsistent supply of chirally defined C10 ene-diynes. (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol (CAS 931114-98-6), a natural product from Toricellia angulata, resolves this with its rigorously defined (8S) configuration essential for biological target engagement. • Conjugated ene-diyne system enables diverse pharmacological profiling; related diols exhibit antiproliferative IC50 2.8-6.5 µg/mL (HL-60) and anti-inflammatory IC50 15-67 µM. • Enantiopure scaffold validated for phenotypic screening and cancer SAR studies. • Supplied with HPLC purity verification; temperature-controlled global shipping.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
Cat. No. B592656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
InChIInChI=1S/C10H10O2/c1-2-10(12)8-6-4-3-5-7-9-11/h2,5,7,10-12H,1,9H2/b7-5+/t10-/m0/s1
InChIKeyBAULTANCNGCCJT-STUBTGCMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol


(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol (CAS: 931114-98-6) is a chiral, linear C10 polyacetylene diol first isolated from the medicinal plant Toricellia angulata . It belongs to a class of bioactive natural products characterized by a conjugated ene-diyne system, which confers unique chemical reactivity and potential for diverse pharmacological activities, including anti-inflammatory and antiproliferative effects .

Stereochemistry Defined (8S) single enantiomer
Origin Naturally derived polyacetylene diol
Scaffold Conjugated ene-diyne system

(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol: Why Avoid Generic Substitution


Generic substitution of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol with structurally similar polyacetylenes is not advisable due to its defined stereochemistry (S,E-configuration), which is critical for biological activity . Even minor variations in chain length, saturation, or hydroxyl positioning significantly alter pharmacokinetic and pharmacodynamic properties, as evidenced by the wide range of IC50 values (2.8 to >66 µM) observed across related diols in comparable assays .

Stereochemical mismatch Racemic or undefined mixtures may shift biological interaction profiles
Chain-length variability Related diols show wide reported potency differences across assays
Hydroxyl position sensitivity Isomeric positioning of hydroxyl groups can alter observed activity

Quantitative Evidence: (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol


Absolute Configuration vs. Racemic Mixtures

The absolute configuration of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol has been unambiguously determined as (8S) using the extended Mosher's method, whereas many commercially available polyacetylene diols are sold as racemic mixtures or with undefined stereochemistry . This is the first reported isolation of a chiral polyacetylene from Toricellia angulata, establishing a benchmark for enantiomerically pure natural products .

Stereochemical purity
Head-to-head
Enantiopure (8S) vs racemic
Supports reproducible chiral activity studies
Mosher's method determination
Chiral Polyacetylene Stereochemistry Natural Product

Anti-inflammatory Activity Inferred from Related Diols

While direct data for (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol are not yet published, a structurally analogous C10 polyacetylene diol, (3R,8S)-heptadeca-1,16-dien-4,6-diyne-3,8-diol, exhibited significant inhibition of NO, TNF-α, and IL-6 production in LPS-induced RAW264.7 cells, with IC50 values ranging from 15.12 to 66.97 µM . This suggests that (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol may possess comparable anti-inflammatory properties.

Anti-inflammatory class inference
Class-level
Related diol IC50 15–67 µM (NO/TNF-α/IL-6)
Supports inflammation model screening context
Data to verify for this compound
Anti-inflammatory Polyacetylene NO Inhibition

Antiproliferative Potential in HL-60 Cells

Polyacetylene diols, including callyspongidiol and siphonodiol, have demonstrated potent antiproliferative activity against human promyelocytic leukemia HL-60 cells, with IC50 values as low as 2.8 µg/mL . Given the structural similarities and shared ene-diyne pharmacophore, (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol is expected to exhibit comparable cytotoxicity, positioning it as a candidate for anticancer screening.

Antiproliferative class inference
Class-level
Analogs IC50 2.8–6.5 µg/mL (HL-60)
Supports cancer cell-model screening context
Data to verify for this compound
Antiproliferative Cancer HL-60

Research & Industrial Applications


Enantioselective Synthesis and Stereochemical Probe Studies

The defined (8S) configuration makes (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol an ideal substrate for developing enantioselective synthetic methodologies and for investigating the role of chirality in polyacetylene biological activity .

Anti-inflammatory Screening and Target Identification

Based on class-level evidence from structurally related diols showing IC50 values of 15-67 µM against inflammatory mediators, this compound is suitable for inclusion in phenotypic screens for novel anti-inflammatory agents .

Anticancer Library Compound and SAR Studies

Given the potent antiproliferative activity (IC50 2.8-6.5 µg/mL) of related polyacetylene diols against HL-60 cells, (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol can serve as a core scaffold for structure-activity relationship studies in cancer research .

Application
Selection Property
Validation Focus
Stereochemical control studies
Enantiopure (8S) identity
Enantiopurity and configurational stability
Inflammation model screening
Class-level cytokine inhibition context
LPS-induced mediator assay endpoints
Cancer cell-model screening
Antiproliferative diol scaffold
Cell viability assay endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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